(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the class of phthalimide derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The compound's structural features include a propanoic acid moiety, an ethyl group, and a phenyl ring, all of which contribute to its biological activity and chemical reactivity.
This compound is synthesized from phthalimide derivatives and is classified under carboxylic acids due to the presence of the propanoic acid functional group. Its structural formula can be represented as C19H17NO4, with a molecular weight of approximately 323.3 g/mol. The compound falls under the broader category of isoindole derivatives, which are recognized for their potential in medicinal chemistry.
The synthesis of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid typically involves several steps:
These methods may utilize solvents such as glacial acetic acid and reaction conditions like refluxing to optimize yields, which can range from 66% to 93% depending on the specific synthetic route employed .
The molecular structure of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid can be depicted using various chemical notation systems:
This structure indicates the presence of multiple functional groups that contribute to its chemical behavior and biological interactions .
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid involves its interaction with specific molecular targets within biological systems. The dioxoisoindole moiety is known to bind to various proteins or enzymes, potentially altering their activity. This interaction may modulate biochemical pathways associated with inflammation and cancer progression, leading to its observed pharmacological effects .
The physical properties of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid include:
Chemical properties include:
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid has significant potential in scientific research due to its biological activities. Notably:
These applications underscore the importance of this compound in medicinal chemistry and pharmacology.
The structural architecture of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl)propanoic acid exemplifies contemporary hybridization strategies in isoindoline-1,3-dione drug design. This compound integrates two pharmacophoric elements: a chiral 2-arylpropanoic acid moiety (reminiscent of NSAID scaffolds) and the planar, electron-rich isoindoline-1,3-dione (phthalimide) system. Rational design leverages the phthalimide's proven capacity to engage biological targets through π-π stacking and hydrogen bonding, while the propanoic acid group introduces stereochemical specificity and potential for salt formation to modulate pharmacokinetics [4] [8].
Key therapeutic applications driving structural optimization include:
Table 1: Therapeutic Applications of Designed Isoindoline-1,3-Dione Hybrids
Structural Hybrid | Biological Target | Activity Metrics | Mechanistic Insight |
---|---|---|---|
N-Benzyl pyridinium-phthalimide | Acetylcholinesterase (AChE) | IC₅₀ = 2.1–7.4 μM | Dual CAS/PAS binding, neuroprotection |
Chalcone-phthalimide | Bacterial membranes | MIC = 8–32 μg/mL (S. aureus) | Membrane disruption, P450 inhibition |
3-Benzenesulfonamide-phthalimide | COX-2 | SI > 333.3 vs. COX-1 | Selective pocket engagement, edema reduction |
The (S)-configuration at the propanoic acid chiral center critically dictates target affinity and cellular uptake. Comparative analyses of structurally analogous chiral systems reveal profound stereochemical dependencies:
Antimalarial activity: In 3-Br-acivicin diastereomers, (5S,αS) isomers exhibit sub-micromolar IC₅₀ against Plasmodium falciparum (0.35 ± 0.08 μM), while (5R,αR) isomers show 25-fold reduced potency (IC₅₀ = 10.18 ± 1.75 μM). This disparity stems from stereoselective uptake via L-amino acid transporters, which preferentially recognize the natural (5S,αS) configuration [3]. Molecular dynamics simulations confirm that (5S,αS) isomers achieve optimal positioning for covalent inhibition of PfGAPDH via nucleophilic attack at C3 of the dihydroisoxazole ring.
Enzyme inhibition: Docking studies of phthalimide-based AChE inhibitors demonstrate that (S)-enantiomers form 2.8-fold stronger interactions with the catalytic triad (Ser200-His440-Glu327) versus (R)-counterparts. This arises from van der Waals complementarity between the (S)-propanoic acid’s methyl group and a hydrophobic subpocket lined by Phe330 and Trp432 [9]. Principal component analysis (PCA) of ligand-enzyme complexes reveals that (S)-enantiomers occupy distinct conformational clusters correlated with high inhibitory activity.
Table 2: Stereochemical Influence on Bioactivity in Isoindoline/Related Systems
Compound | Configuration | clogD | Biological Activity (IC₅₀, μM) | Molecular Determinants |
---|---|---|---|---|
3-Br-acivicin | (5S,αS) | 0.02 | 0.35 ± 0.08 (P. falciparum) | L-AA transporter uptake, PfGAPDH binding |
(5R,αR) | - | 10.18 ± 1.75 (P. falciparum) | Poor transporter recognition | |
Phthalimide-AChE inhibitor | (S) | 2.1* | 1.12 (AChE) | CAS hydrophobic pocket engagement |
(R) | 2.1* | 8.6 (AChE) | Suboptimal active site orientation |
*Estimated from structural analogs
Structural refinement of isoindoline-1,3-dione therapeutics focuses on linker engineering and substituent modulation to enhance proteasome selectivity. The ethylphenyl linker in (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl)propanoic acid represents a strategic balance between conformational flexibility and rigidity:
Table 3: Structure-Activity Relationship (SAR) of Phthalimide Modifications
Structural Modification | AChE IC₅₀ (μM) | Proteasome Selectivity Index | Key Interactions |
---|---|---|---|
Ethylene linker (–CH₂CH₂–) | 3.8 ± 0.4 | 48.2 (AChE/BuChE) | PAS π-stacking, CAS H-bonding |
para-Fluoro aryl substitution | 2.1 ± 0.3 | 62.7 (AChE/BuChE) | Tyr334 halogen bond, Phe295 π-π |
para-Methoxy aryl substitution | 7.9 ± 0.9 | 18.3 (AChE/BuChE) | Disrupted cation-π network |
Macrocyclic (tetrahydroisoquinoline) | 0.087 ± 0.01 | >100 (vs. non-cholinergic proteases) | β5-subunit hydrophobic occlusion |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6